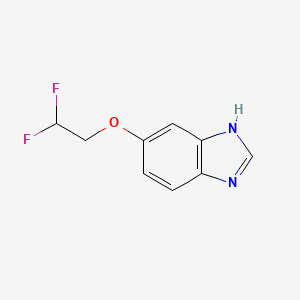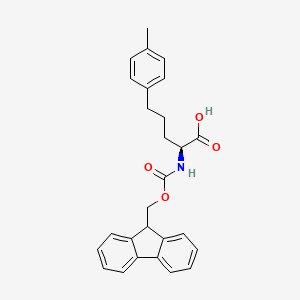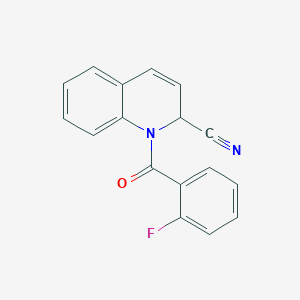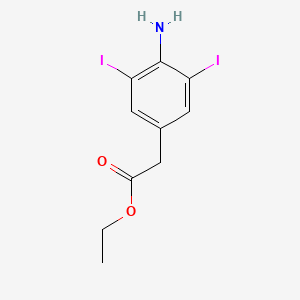
Ethyl 4-amino-3,5-diiodophenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(4-amino-3,5-diiodophenyl)acetate is an organic compound that features a phenyl ring substituted with amino and diiodo groups, and an ethyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-amino-3,5-diiodophenyl)acetate typically involves the iodination of a phenyl ring followed by esterification and amination reactions. One common method starts with the iodination of a phenylacetic acid derivative, followed by esterification with ethanol in the presence of an acid catalyst. The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine source under controlled conditions.
Industrial Production Methods
Industrial production of ethyl 2-(4-amino-3,5-diiodophenyl)acetate may involve large-scale iodination and esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and solvents is carefully controlled to minimize environmental impact and ensure safety.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(4-amino-3,5-diiodophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The diiodo groups can be reduced to form mono-iodo or deiodinated products.
Substitution: The iodine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or Grignard reagents (RMgX) are employed for substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Mono-iodo or deiodinated products.
Substitution: Hydroxyl, alkyl, or aryl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(4-amino-3,5-diiodophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of thyroid disorders due to its iodine content.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 2-(4-amino-3,5-diiodophenyl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atoms can play a role in the compound’s bioactivity, potentially affecting thyroid function or serving as a radiolabel for imaging purposes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(4-amino-3,5-dibromophenyl)acetate: Similar structure but with bromine atoms instead of iodine.
Ethyl 2-(4-amino-3,5-dichlorophenyl)acetate: Similar structure but with chlorine atoms instead of iodine.
Ethyl 2-(4-amino-3,5-difluorophenyl)acetate: Similar structure but with fluorine atoms instead of iodine.
Uniqueness
Ethyl 2-(4-amino-3,5-diiodophenyl)acetate is unique due to the presence of iodine atoms, which impart distinct chemical and biological properties. Iodine’s larger atomic size and higher atomic weight compared to other halogens can influence the compound’s reactivity and interactions with biological targets. This makes it particularly valuable in applications requiring radiolabeling or specific interactions with iodine-sensitive biological systems.
Eigenschaften
Molekularformel |
C10H11I2NO2 |
|---|---|
Molekulargewicht |
431.01 g/mol |
IUPAC-Name |
ethyl 2-(4-amino-3,5-diiodophenyl)acetate |
InChI |
InChI=1S/C10H11I2NO2/c1-2-15-9(14)5-6-3-7(11)10(13)8(12)4-6/h3-4H,2,5,13H2,1H3 |
InChI-Schlüssel |
AJZKCIXHBRHMKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=CC(=C(C(=C1)I)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


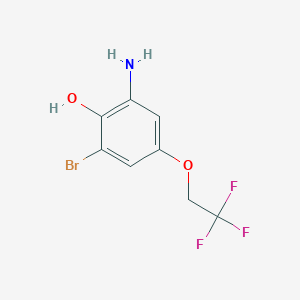

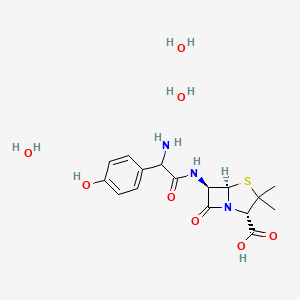
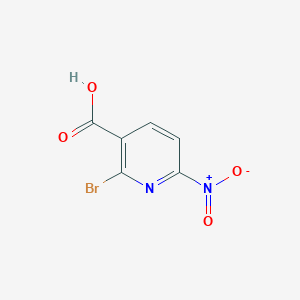
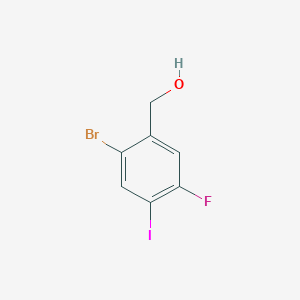
![n-[(e)-(2,4-Dichlorophenyl)methylidene]-3-(trifluoromethyl)aniline](/img/structure/B12845468.png)
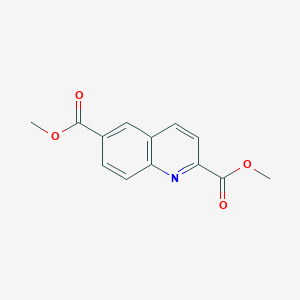
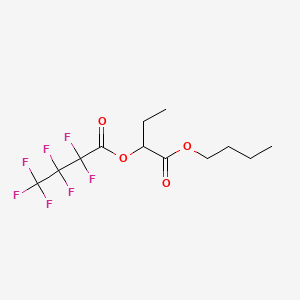
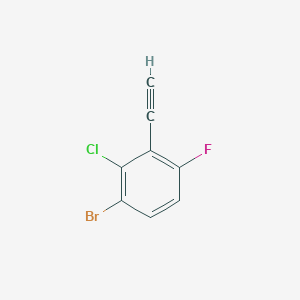
![1-(2-Methylpyrrolidine-3-carbonyl)octahydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B12845506.png)
![1-(Dibutylamino)-3-[1,3-dichloro-6-(trifluoromethyl)-9-phenanthryl]propane-1,3-diol](/img/structure/B12845513.png)
